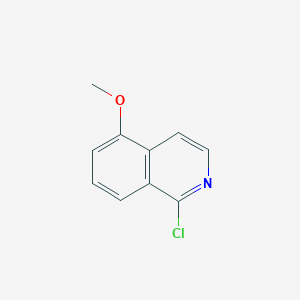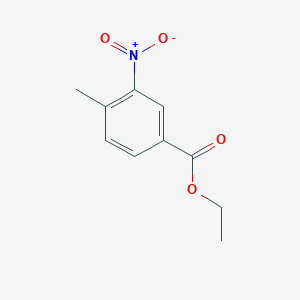
(R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate
Overview
Description
(R)-Methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate, commonly referred to as MOPC, is a potent small molecule inhibitor of the enzyme, protein arginine methyltransferase 1 (PRMT1). MOPC has been used in a variety of scientific research applications, including studying the role of PRMT1 in cancer, neurological disorders, and inflammation. The purpose of
Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
- Stereochemistry Influence on Biological Properties : Research on enantiomerically pure compounds, including those structurally related to "(R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate," shows that the configuration of stereocenters directly influences the biological properties of the compounds. For example, (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and its derivatives demonstrate enhanced pharmacological profiles due to specific stereochemistry, highlighting the importance of stereochemical considerations in drug design and synthesis (Veinberg et al., 2015).
Hydroaminomethylation of Oleochemicals
- Functionalization of Bio-based Compounds : The hydroaminomethylation reaction has been applied to oleochemicals, demonstrating a method to graft various amines onto alkyl chains of vegetable oils. This approach generates bio-based products with potential applications as monomers in polymer chemistry and bio-based surface-active agents. Such chemical modifications are essential for creating functional materials from renewable resources (Vanbésien et al., 2018).
Drug-Lead Anti-tuberculosis Phytochemicals
- Identification of Anti-TB Phytochemicals : A systematic review focusing on antituberculosis phytochemicals from plants reveals the potential of natural compounds in developing new anti-TB regimens. This approach is crucial for combating multidrug-resistant TB strains and supporting global health initiatives like WHO's 'END-TB' campaign. Phytochemicals offer a rich source for drug development, underscoring the need for further research on their biological activities and structural-drug chemistry analyses (Swain et al., 2021).
properties
IUPAC Name |
methyl N-[(2R)-1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-12(16)13-10(11(15)14-18-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCAUQHSJMAOFY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)
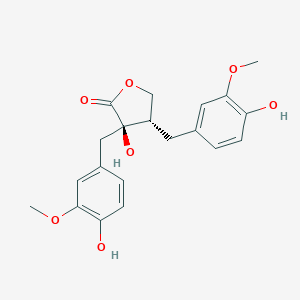
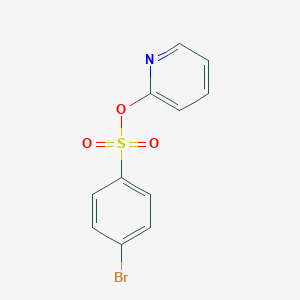
![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)
![(2Z)-4-[(1R,3aS,5S,14aS)-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methylbut-2-en-1-yl)-7,15-dioxo-3a,4,5,7-tetrahydro-3H,11H-1,5-methanofuro[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methylbut-2-enal](/img/structure/B173392.png)
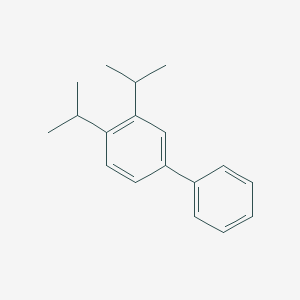

![3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide](/img/structure/B173401.png)
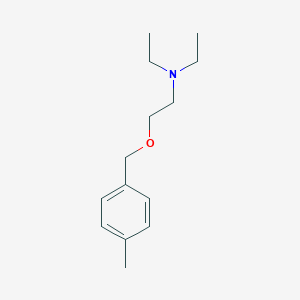
![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)
